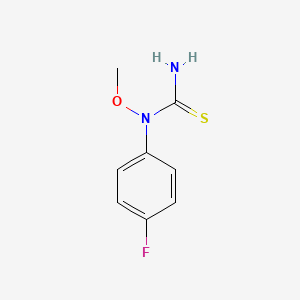![molecular formula C12H20N4O2 B12586792 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] CAS No. 631922-92-4](/img/structure/B12586792.png)
2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of alkenes with primary amines under basic conditions, often facilitated by an electrogenerated dication intermediate . Another approach involves the use of epoxides, which are ring-opened with sodium azide to form azido-hydroxyalkanes, followed by a Staudinger reaction to yield the desired aziridine .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale cyclization reactions using readily available starting materials such as alkenes and amines. The process may involve high-pressure reactors and specialized catalysts to ensure efficient conversion and high yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, resulting in the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can form various biologically active compounds. The compound’s cytotoxic effects are attributed to its ability to alkylate DNA, disrupting cellular processes and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in the synthesis of various polymers.
Uniqueness
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is unique due to its diazenediyl linkage, which imparts distinct chemical properties and reactivity compared to simpler aziridines and azetidines. This structural feature enhances its potential for forming complex molecular architectures and its utility in various scientific applications.
Propiedades
Número CAS |
631922-92-4 |
|---|---|
Fórmula molecular |
C12H20N4O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,9(17)15-5-6-15)13-14-12(3,4)10(18)16-7-8-16/h5-8H2,1-4H3 |
Clave InChI |
QINLXOPBIRSPRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N1CC1)N=NC(C)(C)C(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)

![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)
![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
